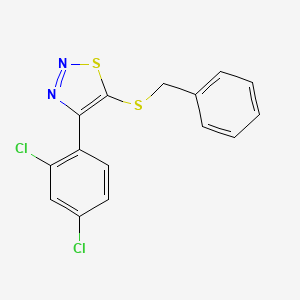
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole, commonly referred to as 5-BS-4-DCP-1,2,3-TD, is a heterocyclic compound that has seen increasing interest in recent years due to its potential applications in a variety of fields. This compound has been found to possess a number of unique properties, including antioxidant activity, anti-inflammatory activity, and antimicrobial activity. As a result, 5-BS-4-DCP-1,2,3-TD has the potential to be used in a variety of scientific and medical applications.
Applications De Recherche Scientifique
5-BS-4-DCP-1,2,3-TD has been studied for its potential applications in a variety of scientific fields. It has been found to possess antioxidant activity and has been studied for its potential use as an antioxidant in food and pharmaceutical applications. Additionally, 5-BS-4-DCP-1,2,3-TD has been studied for its anti-inflammatory and antimicrobial activities, and has been studied for its potential use in the treatment of a variety of diseases and conditions.
Mécanisme D'action
The mechanism of action of 5-BS-4-DCP-1,2,3-TD is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and preventing their damaging effects on cells and tissues. Additionally, 5-BS-4-DCP-1,2,3-TD may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, 5-BS-4-DCP-1,2,3-TD may act as an antimicrobial agent by disrupting the cell membrane of bacteria and other microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BS-4-DCP-1,2,3-TD have been studied in a variety of organisms. In studies conducted on mice, 5-BS-4-DCP-1,2,3-TD was found to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess antimicrobial activity against a variety of bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-BS-4-DCP-1,2,3-TD in laboratory experiments has a number of advantages and limitations. One advantage of using 5-BS-4-DCP-1,2,3-TD is that it is relatively easy to synthesize and is readily available. Additionally, 5-BS-4-DCP-1,2,3-TD has been found to possess a variety of beneficial properties, including antioxidant, anti-inflammatory, and antimicrobial activities. However, one limitation of using 5-BS-4-DCP-1,2,3-TD is that its mechanism of action is not fully understood.
Orientations Futures
Given the potential applications of 5-BS-4-DCP-1,2,3-TD, there are a number of possible future directions for research. One potential direction is to further explore the mechanism of action of 5-BS-4-DCP-1,2,3-TD and its effects on different biochemical and physiological pathways. Additionally, further research into the potential applications of 5-BS-4-DCP-1,2,3-TD in the treatment of diseases and conditions is warranted. Finally, further research into the potential toxicity of 5-BS-4-DCP-1,2,3-TD is needed to ensure its safe use in medical and scientific applications.
Méthodes De Synthèse
The synthesis of 5-BS-4-DCP-1,2,3-TD typically involves the reaction of 5-benzylsulfanyl-4-chlorophenyl-1,2,3-thiadiazole with 2,4-dichlorophenylhydrazine. This reaction is typically conducted in an aqueous medium at a temperature of 60-90 °C. The reaction is typically complete within 1-3 hours and yields a yield of up to 80%.
Propriétés
IUPAC Name |
5-benzylsulfanyl-4-(2,4-dichlorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-11-6-7-12(13(17)8-11)14-15(21-19-18-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWNXCCOKIHNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylsulfanyl)-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
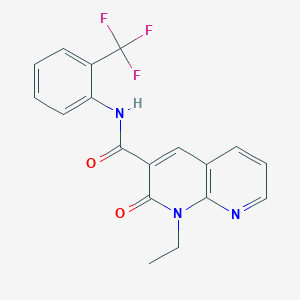
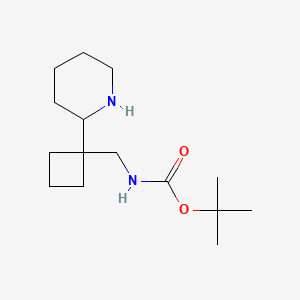
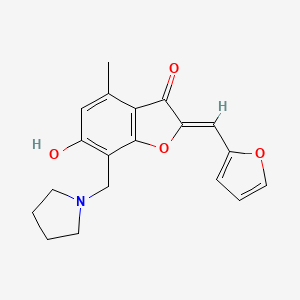
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
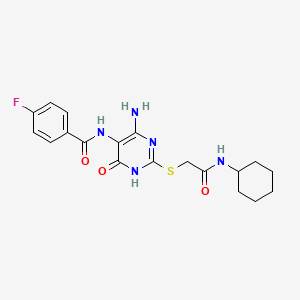
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)


![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
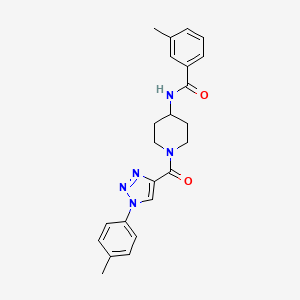
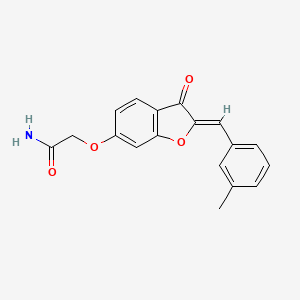
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)